molecular formula C21H14ClNO4S3 B2884975 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone CAS No. 850928-20-0

2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone

Cat. No.: B2884975
CAS No.: 850928-20-0
M. Wt: 475.98
InChI Key: ISJQORMYEOMLNU-UHFFFAOYSA-N
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Description

The compound 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone features a central oxazole ring substituted at position 4 with a 4-chlorophenylsulfonyl group, at position 2 with a thiophen-2-yl moiety, and at position 5 with a thioether-linked phenylethanone group.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO4S3/c22-15-8-10-16(11-9-15)30(25,26)20-21(27-19(23-20)18-7-4-12-28-18)29-13-17(24)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJQORMYEOMLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone is a synthetic derivative belonging to the oxazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C20H20ClNO5S3
  • Molecular Weight : 486.01 g/mol
  • CAS Number : 896345-95-2
  • IUPAC Name : N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-2-methoxy-5-methylbenzenesulfonamide

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds with oxazole structures exhibit notable antimicrobial properties. In a study evaluating several oxazol derivatives, the compound demonstrated moderate antibacterial effects against Gram-positive bacteria and antifungal activity against strains like Candida albicans .

2. Analgesic Properties

The analgesic activity of related compounds was assessed using the writhing and hot plate tests. The results showed that certain derivatives exhibited significant pain relief effects without acute toxicity, suggesting a favorable safety profile for further development .

3. Anti-inflammatory Effects

Oxazole derivatives are also known for their anti-inflammatory properties. Molecular docking studies suggested that these compounds could inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By blocking COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
  • Antibacterial Mechanism : The presence of the sulfonamide group is thought to enhance the compound's ability to disrupt bacterial cell wall synthesis.

Case Studies and Research Findings

StudyFindings
Demonstrated analgesic activity in animal models with low toxicity profiles.
Showed significant antibacterial and antifungal activity against pathogenic strains.
Molecular docking studies indicated potential as a COX inhibitor, suggesting anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing heterocyclic cores, sulfonyl groups, or thioether-linked ketones. Key differences in substituents, synthetic routes, and inferred properties are highlighted.

Heterocyclic Core and Substituent Variations

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target compound: 2-((4-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-phenylethanone Oxazole 4-(4-ClC₆H₄SO₂), 2-(thiophen-2-yl), 5-(S-C₆H₅COC₂H₃) ~488.0 (calculated) Potential anti-infective/anti-inflammatory
2-((4-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)-1-phenylethanone Oxazole 4-(4-BrC₆H₄SO₂), 2-(furan-2-yl), 5-(S-C₆H₅COC₂H₃) ~532.0 (calculated) Enhanced lipophilicity (Br vs. Cl)
2-[(4-(4-Chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone Triazole 4-(4-ClC₆H₄), 5-(quinolin-8-yloxymethyl), 3-(S-C₆H₅COC₂H₃) ~504.0 (calculated) Broader π-system (quinoline)
2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone Thiazole 5-(4-methyl-2-phenyl), 1-(S-(2,4-Cl₂C₆H₃)COC₂H₃) ~407.3 (calculated) Higher electrophilicity (thiazole core)
2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one Propanone S-(4-ClC₆H₄), 1-(3,4-(OCH₃)₂C₆H₃CO) ~362.8 (reported) Antifungal activity demonstrated
Electronic and Steric Effects
  • Sulfonyl vs. Thioether Linkers : The sulfonyl group in the target compound (electron-withdrawing) may reduce nucleophilicity compared to thioether-linked analogs like ’s compound, which lacks a sulfonyl moiety .
  • Thiophene (target compound) vs. furan () alters electron density; furan’s oxygen atom may confer stronger dipole interactions .

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